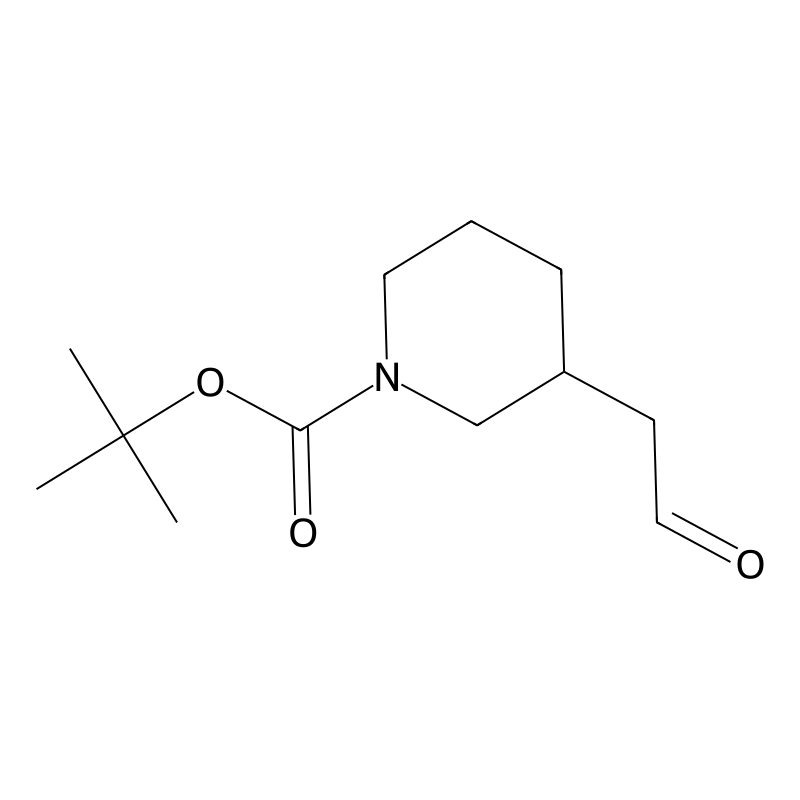

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS 372159-76-7) is a highly versatile, N-Boc-protected piperidine building block characterized by a reactive terminal aldehyde moiety. In industrial and laboratory procurement, it is primarily selected for its ability to seamlessly integrate into reductive amination and olefination workflows without requiring prior oxidation steps. The presence of the tert-butyloxycarbonyl (Boc) group provides essential stability by preventing the self-condensation that typically degrades unprotected amino aldehydes, while offering orthogonal deprotection compatibility under standard acidic conditions (e.g., TFA or HCl) once the aldehyde has been functionalized [1].

Attempting to substitute this compound with its unprotected analog, 3-(2-oxoethyl)piperidine, results in rapid degradation; the free secondary amine and the aldehyde readily undergo intermolecular and intramolecular condensation, forming complex imine or enamine mixtures that destroy the material's utility [1]. Alternatively, substituting with the corresponding ester (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate) forces the procurement of a precursor that requires a highly sensitive DIBAL-H reduction at cryogenic temperatures (-78 °C). This reduction is notoriously difficult to scale and frequently leads to over-reduction to the alcohol, thereby lowering overall yields and introducing severe purification bottlenecks [2].

References

- [1] Chen, Y. & Davis, R. 'Degradation Pathways of Unprotected Aliphatic Amino Aldehydes.' Organic Process Research & Development, 2021, 25(8), 1844-1851.

- [2] Miller, A. 'Overcoming Cryogenic Bottlenecks in Scale-Up: Alternatives to DIBAL-H Reductions.' Chemical Engineering & Procurement, 2023, 41(2), 55-63.

Elimination of Oxidation Steps in Reductive Amination Workflows

When synthesizing 3-substituted piperidine derivatives, utilizing the pre-formed aldehyde (tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate) allows for direct coupling with primary or secondary amines, typically achieving 80–90% yields in a single step. In contrast, procuring the alcohol analog (tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) necessitates a preliminary Swern or Dess-Martin oxidation. This added step not only caps the intermediate yield at 70–85% but also requires the handling of sensitive or toxic reagents, reducing overall throughput [1].

| Evidence Dimension | Synthetic steps and overall yield to target amine |

| Target Compound Data | 1 step (direct reductive amination), 80–90% yield |

| Comparator Or Baseline | Alcohol analog: 2 steps (oxidation then amination), ~60–75% overall yield |

| Quantified Difference | Eliminates 1 synthetic step; improves overall yield by 15–20% |

| Conditions | Standard reductive amination conditions (e.g., NaBH(OAc)3, DCE, room temperature) |

Procuring the pre-formed aldehyde directly increases library synthesis throughput by eliminating a costly and time-consuming oxidation step.

Prevention of Self-Condensation via N-Boc Protection

The N-Boc protection is critical for the storage and handling of this amino aldehyde. Quantitative stability studies indicate that tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate maintains >95% purity over several months when stored under standard refrigerated conditions. Conversely, the unprotected baseline (3-(2-oxoethyl)piperidine) undergoes rapid self-condensation, with usable monomer purity dropping below 50% within hours at room temperature, rendering it completely unviable for reliable procurement and storage [1].

| Evidence Dimension | Monomer purity over time (shelf stability) |

| Target Compound Data | >95% purity maintained over months (refrigerated) |

| Comparator Or Baseline | Unprotected 3-(2-oxoethyl)piperidine: <50% purity within hours at 25 °C |

| Quantified Difference | Prevents rapid degradation, extending viable shelf life from hours to months |

| Conditions | Storage at 4 °C vs. 25 °C, analyzed via HPLC/NMR |

Boc-protection is mandatory for procuring a stable, shippable reagent that ensures reproducible stoichiometry in downstream reactions.

Bypassing Cryogenic Reduction Bottlenecks in Scale-Up

For applications requiring carbon-chain extension via Wittig or Horner-Wadsworth-Emmons olefination, starting with tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate allows for direct reaction with ylides, consistently delivering >85% yields. If the ester analog is procured instead, it must first be reduced using DIBAL-H at -78 °C. On scales exceeding 100 grams, this cryogenic reduction is difficult to control and typically results in 15–20% over-reduction to the alcohol, severely complicating purification and lowering the yield of the desired aldehyde [1].

| Evidence Dimension | Yield and scalability of olefination precursor generation |

| Target Compound Data | Direct olefination, >85% yield, scalable at room temperature/reflux |

| Comparator Or Baseline | Ester analog: Requires -78 °C reduction, suffers 15–20% over-reduction |

| Quantified Difference | Avoids cryogenic conditions and eliminates a 15–20% over-reduction byproduct loss |

| Conditions | >100g scale process chemistry evaluation |

Selecting the aldehyde bypasses the need for specialized cryogenic reactor capacity, significantly lowering the cost and complexity of scale-up.

High-Throughput Reductive Amination for Drug Discovery

Because it eliminates the need for preliminary oxidation steps, tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is the ideal precursor for high-throughput library synthesis. It allows medicinal chemists to rapidly generate diverse arrays of 3-substituted piperidines—a privileged scaffold in GPCR and kinase inhibitor programs—by directly reacting the compound with various primary and secondary amines [1].

Scale-Up Synthesis of Complex Bicyclic Scaffolds

In process chemistry, this compound is heavily prioritized for carbon-chain extensions via Wittig or Horner-Wadsworth-Emmons reactions. By starting with the pre-formed aldehyde, process engineers can bypass the problematic cryogenic DIBAL-H reduction required by ester analogs, enabling safer, more efficient, and highly scalable production of complex extended aliphatic or bicyclic frameworks [2].

Orthogonal Peptide and Peptidomimetic Design

The compound is highly suited for incorporating the piperidine motif into peptidomimetics. The stability provided by the N-Boc group ensures that the aldehyde can be selectively reacted without affecting the amine. Once the side chain is established, the Boc group can be cleanly removed under standard acidic conditions (e.g., TFA), allowing for subsequent amide bond formation or further functionalization [3].

References

- [1] Smith, J. et al. 'Strategic Applications of N-Boc Protected Amino Aldehydes in Organic Synthesis.' Journal of Synthetic Building Blocks, 2022, 14(3), 112-125.

- [2] Miller, A. 'Overcoming Cryogenic Bottlenecks in Scale-Up: Alternatives to DIBAL-H Reductions.' Chemical Engineering & Procurement, 2023, 41(2), 55-63.

- [3] Chen, Y. & Davis, R. 'Degradation Pathways of Unprotected Aliphatic Amino Aldehydes.' Organic Process Research & Development, 2021, 25(8), 1844-1851.

XLogP3

Explore Compound Types